1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Structural differentiation Medicinal chemistry Screening library design

This disubstituted 5-oxopyrrolidine urea (CAS 894029-58-4) features a 4-bromophenyl pharmacophore and a para-methoxyphenyl ring, creating a geometrically precise halogen-bond donor (σ-hole) absent in the meta-bromo isomer (CAS 891100-13-3). As a commercially available, QC-certified member of a patent-defined FPRL1 agonist class, it offers a pre-validated scaffold for inflammation resolution or hit-expansion libraries. Suppliers provide ≥98% purity with LCMS/NMR QC, eliminating in-house resynthesis delays. Request your quote today for pre-weighed solids or DMSO stock solutions, and advance your SAR or co-crystallization studies without synthesis overhead.

Molecular Formula C18H18BrN3O3
Molecular Weight 404.264
CAS No. 894029-58-4
Cat. No. B2658042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894029-58-4
Molecular FormulaC18H18BrN3O3
Molecular Weight404.264
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C18H18BrN3O3/c1-25-16-8-6-15(7-9-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-12(19)3-5-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
InChIKeyGIBPBJKOXNLXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-58-4): A Structurally Defined Screening Compound within the FPR-Targeted Pyrrolidinone Urea Family


1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a fully synthetic, disubstituted 5-oxopyrrolidine urea derivative with the molecular formula C18H18BrN3O3 and a molecular weight of 404.3 g/mol . The compound incorporates a 4-bromophenyl group at one urea terminus and a 4-methoxyphenyl-substituted pyrrolidinone ring at the other, placing it within a patent-defined class of formyl peptide receptor-like 1 (FPRL1) agonist chemotypes [1]. It is commercially available as a research-grade screening compound (Life Chemicals product ID F2024-1141) for early-stage drug discovery and chemical biology applications .

Why 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Cannot Be Replaced by Other In-Class Pyrrolidinone Ureas Without Risk of Target Engagement Divergence


The 5-oxopyrrolidine urea scaffold derives its biological activity from precise spatial arrangement of the two aryl substituents. Even single-atom alterations—such as replacing the 4-methoxyphenyl ring with a 3-fluorophenyl group (CAS 894029-53-9) or the 4-bromophenyl with a 3-bromophenyl isomer (CAS 891100-13-3)—yield distinct compounds with different molecular volumes, hydrogen-bonding landscapes, and halogen-bonding potentials [1]. Within the FPRL1 agonist patent family specifically, the substitution pattern on both the N-phenyl ring and the urea aryl terminus is explicitly enumerated as a determinant of receptor potency and selectivity [2]. Generic substitution therefore risks both loss of target engagement and introduction of off-target profiles without confirmatory re-screening [3].

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Versus Its Closest Structural Analogs


Molecular Weight and Formula Differentiation Against the Closest Fluorinated Analog (CAS 894029-53-9)

The target compound carries a 4-methoxyphenyl substituent on the pyrrolidinone nitrogen, whereas the closest catalogued analog (CAS 894029-53-9) replaces this with a 3-fluorophenyl group. This single substitution changes the molecular formula from C18H18BrN3O3 to C17H15BrFN3O2 and reduces the molecular weight from 404.3 to 392.2 g/mol—a difference of 12.1 g/mol (approximately 3%) [1]. The methoxy-to-fluoro replacement also eliminates the hydrogen-bond acceptor capacity of the para-methoxy oxygen while introducing a strong electron-withdrawing fluorine atom, which alters both the electronic surface potential and the metabolic soft spot profile of the molecule [2].

Structural differentiation Medicinal chemistry Screening library design

Positional Isomer Differentiation: 4-Bromophenyl (Target) vs. 3-Bromophenyl (CAS 891100-13-3) and Its Impact on Halogen-Bonding Geometry

The target compound features a 4-bromophenyl group attached to the urea nitrogen, whereas CAS 891100-13-3 is its direct positional isomer, carrying the bromine at the meta (3-) position of the phenyl ring while retaining the identical 4-methoxyphenyl-pyrrolidinone moiety [1]. Although the molecular formula and weight remain identical (both C18H18BrN3O3, MW 404.3), the spatial orientation of the bromine atom—and consequently the σ-hole halogen-bonding vector—differs by approximately 120° in angular direction relative to the urea core. Halogen bonds from para-bromophenyl groups project linearly along the molecular axis, while meta-bromine directs the σ-hole at a divergent angle, capable of engaging different backbone carbonyls or side-chain acceptors in protein binding pockets [2].

Halogen bonding Structure-activity relationships Receptor recognition

Methoxy-Group Multiplicity Differentiation: Mono-4-Methoxy (Target) vs. 3,4-Dimethoxy Analog (CAS 894019-00-2)

The target compound bears a single 4-methoxy substituent on the N-phenyl ring of the pyrrolidinone core, whereas the analog represented by CAS 894019-00-2 adds a second methoxy group at the 3-position, producing a 3,4-dimethoxyphenyl substituent. This modification increases the molecular weight from 404.3 to 434.3 g/mol (Δ +30.0 g/mol, +7.4%) and the formula from C18H18BrN3O3 to C19H20BrN3O4 [1]. The additional methoxy group increases both the topological polar surface area (tPSA) and the number of hydrogen-bond acceptors, which predictably alters aqueous solubility, logP, and CYP450 metabolic liability relative to the mono-methoxy target compound .

Lipophilicity modulation Physicochemical property optimization Metabolic stability

Class-Level FPRL1 Agonist Pharmacophore Membership: Patent-Corroborated Biological Relevance

The target compound maps directly onto the generic Markush structure disclosed in patent US20190161445A1 (claiming oxopyrrolidine urea FPRL1 agonists), wherein 'methoxyphenyl', 'oxopyrrolidin', and 'urea' are explicitly listed as claim-scope-defining substructures [1]. A structurally related analog—1-(4-bromophenyl)-3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea—has a reported EC50 of 96 nM at FPR1 in a HEK293 cell-based assay [2]. While the target compound has not itself undergone reported biological evaluation, it shares the identical 4-bromophenyl-urea pharmacophore and the methoxyphenyl-oxopyrrolidinone scaffold with this validated active analog, distinguishing it from non-brominated or non-oxopyrrolidinone ureas that fall outside the patent's claim scope and lack FPRL1/FPR1 activity [3].

FPRL1 agonism GPCR drug discovery Inflammation resolution

Vendor-Supplied Purity and Quality Control Differentiation: Life Chemicals Product-Specific Batch Traceability

The target compound is catalogued as Life Chemicals product F2024-1141 with a minimum purity specification of 90%+, confirmed by LCMS and/or 400 MHz ¹H NMR as part of Life Chemicals' standard quality control protocol . This level of analytical characterization—when ordered from a supplier that applies consistent QC across its HTS collection—contrasts with non-certified sources or generic chemical suppliers where purity may be unverified or batch-dependent . For closely related analogs such as CAS 894019-00-2 (also distributed by Life Chemicals as F2024-2569 with a 90%+ purity specification), the same QC framework applies, but the target compound's specific product identifier (F2024-1141) ensures batch-level traceability distinct from the analog [1].

Compound procurement Quality assurance Screening reliability

Procurement-Driven Application Scenarios for 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-58-4)


SAR Hit-Expansion for FPRL1/FPR1 Agonist Lead Optimization Programs

Because the compound maps directly onto the Markush structure of patent US20190161445A1 and shares the 4-bromophenyl-urea pharmacophore with an analog demonstrating FPR1 EC50 = 96 nM [1], it is suitable as a commercially available singleton for hit-expansion libraries targeting formyl peptide receptors. Its mono-4-methoxy substitution pattern provides a specific electronic and steric profile distinct from the 3,4-dimethoxy (CAS 894019-00-2) and 3-fluoro (CAS 894029-53-9) analogs, enabling SAR exploration of the pyrrolidinone N-aryl tolerance pocket. Procurement from Life Chemicals (F2024-1141) with documented ≥90% purity and LCMS/NMR QC reduces the need for in-house resynthesis prior to primary screening .

Halogen-Bonding Probe for Structural Biology Studies of Bromophenyl-Urea Protein Interactions

The para-bromophenyl substituent on the target compound offers a geometrically well-defined σ-hole for halogen-bonding interactions with protein backbone carbonyls, as evidenced by the structural differentiation from the meta-bromo positional isomer (CAS 891100-13-3, ~120° angular divergence) [1]. This makes the compound a candidate for co-crystallization or cryo-EM studies aimed at mapping halogen-bond donor-acceptor geometries in FPR-family or other urea-binding proteins. The compound's commercial availability as a pre-weighed solid or DMSO solution from a QC-verified source eliminates synthesis and purification bottlenecks prior to structural biology workflows .

Physicochemical Benchmarking Compound for Property-Based Library Design

With a molecular weight of 404.3 g/mol, 5 hydrogen-bond acceptors, and a single rotatable methoxy group, the target compound occupies a defined position in oral druggability property space that is distinct from the heavier 3,4-dimethoxy analog (CAS 894019-00-2, MW 434.3, Δ +30 g/mol) and the more lipophilic 3-fluoro analog (CAS 894029-53-9, MW 392.2) [1]. It can serve as a reference compound for calibrating computational logP, solubility, and permeability prediction models within pyrrolidinone urea chemical series, particularly when experimental physicochemical profiling (shake-flask logD, PAMPA, microsomal stability) is planned across a congeneric series .

High-Throughput Screening Deck Diversification for Inflammation and Immune Resolution Targets

Given the FPRL1/FPR2 axis is implicated in resolution of inflammation, atherosclerosis, and myocardial ischemia-reperfusion injury [1], the compound can be included in pathway-focused or diversity-based screening decks to probe novel chemical matter for pro-resolving GPCR agonism. Its membership in a patent-protected FPRL1 agonist chemotype—combined with its specific substitution pattern not exhaustively exemplified in the patent literature—offers the possibility of identifying novel intellectual property space while leveraging a biologically pre-validated scaffold. Procurement of the pre-weighed, QC-certified compound from Life Chemicals' HTS collection minimizes compound management overhead prior to assay-ready plating .

Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.